molecular formula C12H16ClN5O4S B12694347 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate CAS No. 83969-19-1

2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate

Cat. No.: B12694347
CAS No.: 83969-19-1
M. Wt: 361.81 g/mol
InChI Key: IXZDXQFOMWVBGV-UHFFFAOYSA-N
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Description

2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate is a complex organic compound that features both azo and imidazolium functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with 1,3-dimethylimidazole. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines .

Scientific Research Applications

2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate involves its interaction with cellular components. The azo group can undergo reduction within cells, leading to the formation of reactive intermediates that can bind to DNA and proteins, thereby disrupting cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate apart is its unique combination of azo and imidazolium groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

CAS No.

83969-19-1

Molecular Formula

C12H16ClN5O4S

Molecular Weight

361.81 g/mol

IUPAC Name

3-chloro-4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;methyl sulfate

InChI

InChI=1S/C11H12ClN5.CH4O4S/c1-16-5-6-17(2)11(16)15-14-10-4-3-8(13)7-9(10)12;1-5-6(2,3)4/h3-7,13H,1-2H3;1H3,(H,2,3,4)

InChI Key

IXZDXQFOMWVBGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C[N+](=C1N=NC2=C(C=C(C=C2)N)Cl)C.COS(=O)(=O)[O-]

Origin of Product

United States

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